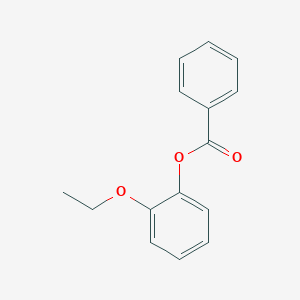

2-ethoxyphenyl benzoate

説明

2-Ethoxyphenyl benzoate is an aromatic ester formed by the esterification of benzoic acid with 2-ethoxyphenol. Such esters are typically synthesized for applications in pharmaceuticals, agrochemicals, or fragrance industries due to their stability and tunable physicochemical properties .

特性

IUPAC Name |

(2-ethoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-13-10-6-7-11-14(13)18-15(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXDFQBGVBPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyphenyl benzoate typically involves the esterification of 2-ethoxyphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-ethoxyphenyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

化学反応の分析

Types of Reactions

2-Ethoxyphenyl benzoate can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoate moiety can be reduced to form benzyl alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: Formation of 2-ethoxybenzyl alcohol.

Substitution: Formation of 2-ethoxy-4-nitrophenyl benzoate or 2-ethoxy-4-bromophenyl benzoate.

科学的研究の応用

2-Ethoxyphenyl benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

作用機序

The mechanism of action of 2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: 2-Ethoxyphenyl benzoate vs. Benzyl benzoate: The benzyl group contributes to higher molecular weight and distinct applications (e.g., acaricidal activity) compared to smaller alkyl/aryl esters . 2-Acetylphenyl benzoate: The acetyl group introduces electron-withdrawing effects, which could alter reactivity in synthetic pathways .

Physicochemical Properties

- Odor Profiles: Benzyl benzoate exhibits a light, almond-like odor, while methyl benzoate has a cananga-like fragrance . Ethyl 2-methoxybenzoate is noted for its balsamic aroma, suggesting that ethoxy/methoxy substitutions influence sensory properties .

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in food and cosmetic formulations . Data for 2-ethoxyphenyl benzoate remains speculative due to lack of direct evidence.

Q & A

Q. What are the recommended synthetic routes for preparing 2-ethoxyphenyl benzoate in laboratory settings?

The synthesis of 2-ethoxyphenyl benzoate typically involves esterification between 2-ethoxyphenol and benzoyl chloride under basic conditions. A common method includes dissolving 2-ethoxyphenol in dilute NaOH, followed by dropwise addition of benzoyl chloride with stirring. The reaction is quenched with water, and the product is purified via recrystallization using methanol. This approach minimizes side reactions like hydrolysis of the benzoyl chloride .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-ethoxyphenyl benzoate?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and substituent positions.

- FT-IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹) and ether (C-O) bonds.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography to resolve crystal structure and intermolecular interactions, as demonstrated in analogous benzoate derivatives .

Q. What are the stability and storage guidelines for 2-ethoxyphenyl benzoate in laboratory environments?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Recommended storage temperatures range between 2–8°C. Avoid prolonged exposure to moisture, light, or high temperatures (>40°C), as these conditions may degrade the ester bond .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for 2-ethoxyphenyl benzoate derivatives?

Discrepancies in efficacy or toxicity data often arise from variations in experimental models (e.g., in vitro vs. in vivo), dosage regimes, or control groups. To resolve contradictions:

Q. What protocols ensure the accuracy of HPLC or GC-MS quantification of 2-ethoxyphenyl benzoate in complex matrices?

Method validation should include:

- Linearity : Calibration curves with R² ≥ 0.995 across expected concentration ranges.

- Recovery studies : Spike-and-recovery tests in biological or environmental samples.

- Precision : Intra- and inter-day variability <5%.

- Limit of detection (LOD) : Typically ≤0.1 µg/mL via signal-to-noise ratios .

Q. How can computational modeling predict the biological activity of 2-ethoxyphenyl benzoate analogs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can assess interactions with target proteins (e.g., enzymes or receptors). Focus on:

Q. What mechanistic studies elucidate the pharmacological role of 2-ethoxyphenyl benzoate in enzyme inhibition?

Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive). Pair with structural biology techniques (e.g., cryo-EM) to visualize binding sites. For example, analogs of phenyl benzoates have shown activity against cyclooxygenase (COX) enzymes via hydrophobic interactions .

Q. How do structural modifications to the 2-ethoxyphenyl group influence mesomorphic properties in liquid crystalline applications?

Systematic variation of substituents (e.g., alkyl chain length, halogenation) can modulate phase transition temperatures and mesophase stability. Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to correlate structure with thermal behavior. Studies on phenyl benzoate derivatives indicate that ethoxy groups enhance nematic phase stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。